N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolopyridazine derivative with the molecular formula C₁₃H₁₄F₃N₅ and a molecular weight of 309.28 g/mol . Its structure features:
- A triazolo[4,3-b]pyridazine core, which provides a rigid heterocyclic framework.
- A trifluoromethyl (-CF₃) group at position 3, contributing to electron-withdrawing effects and metabolic stability.
- A cyclooctyl substituent at the N6 position, enhancing lipophilicity and influencing pharmacokinetic properties such as membrane permeability and half-life .
The trifluoromethyl group improves target binding affinity, while the cyclooctyl group modulates solubility and bioavailability .
Properties
IUPAC Name |
N-cyclooctyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5/c15-14(16,17)13-20-19-12-9-8-11(21-22(12)13)18-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURADDUBMRSQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a cyclooctylamine derivative with a trifluoromethyl-substituted triazole precursor. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF), followed by heating to promote cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula , characterized by a trifluoromethyl group and a cyclooctyl substituent. These features contribute to its enhanced lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.
Drug Development
N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has garnered attention as a potential drug candidate due to its inhibitory effects on various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors, particularly bromodomains involved in epigenetic regulation. The trifluoromethyl group enhances binding affinity and metabolic stability, which are critical for drug efficacy.
Studies have shown that derivatives of this compound can exhibit micromolar inhibitory concentrations against different biological targets. For instance, it has been investigated for its potential in treating diseases linked to dysregulated epigenetic mechanisms, such as cancer.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity or alter pharmacokinetic properties. These synthetic routes are essential for producing the compound in sufficient yield and purity for further research.
Comparative Analysis with Related Compounds
The structural uniqueness of this compound can be highlighted by comparing it with similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-pyridinylmethyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine | Lacks trifluoromethyl group | Simpler structure |
| N-(3-pyridinylmethyl)-3-(trifluoromethyl)pyrazolo[4,3-b]pyridazin-6-amine | Contains pyrazole ring instead of triazole | Different ring system |
| N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine | Cyclohexyl instead of cyclooctyl | Variation in ring size |
This table illustrates how the incorporation of specific functional groups can significantly influence the chemical properties and biological activities of these compounds.
Case Studies and Research Findings
Numerous studies have focused on the interactions of this compound with various biological targets:
- Inhibition Studies : Research has demonstrated that this compound can effectively inhibit bromodomains at low concentrations. These findings suggest its potential utility in developing drugs aimed at epigenetic targets in cancer therapy.
- Structure-Activity Relationship (SAR) Studies : Investigations into how modifications to the compound's structure affect its biological activity have provided insights into optimizing lead compounds for better efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Impact of Substituents on Activity and Selectivity
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):
- The -CF₃ group in the target compound enhances binding affinity to hydrophobic enzyme pockets (e.g., bromodomains) due to its strong electron-withdrawing nature and van der Waals interactions .
- In contrast, the -CH₃ group in N-cyclooctyl-3-methyl... reduces target specificity but improves synthetic accessibility .
Cyclooctyl vs. Smaller Alkyl/aromatic Groups:
- The cyclooctyl substituent increases lipophilicity , favoring blood-brain barrier penetration and prolonged half-life. This is critical for central nervous system (CNS)-targeted therapies .
- Smaller groups like ethyl or pyridinylmethyl improve aqueous solubility but may limit tissue distribution .
Heterocyclic Modifications:
- Analogues with fused pyrazine rings (e.g., triazolo[4,3-a]pyrazine) exhibit altered steric profiles, reducing compatibility with certain enzyme active sites .
Biological Activity
N-cyclooctyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic compound belonging to the class of triazolopyridazines, characterized by its unique trifluoromethyl group and cyclooctyl substituent. Its molecular formula is , indicating a complex structure that contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in targeting various biological pathways.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, which are critical for its efficacy as a pharmacological agent. Research indicates that this compound can exhibit micromolar inhibitory concentrations against various biological targets, including bromodomains involved in epigenetic regulation.
Enzyme Inhibition
This compound has been shown to act as an inhibitor of topoisomerase II (Topo II), an essential enzyme for DNA replication and repair. In vitro studies have demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines by inhibiting Topo II activity. For instance, compounds with similar structures have shown IC50 values ranging from 2.44 to 9.43 μM against human cancer cell lines such as HepG2 and MCF-7 .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating its diffusion across cellular membranes and increasing its interaction with DNA. This property contributes to its potential as an anticancer agent by promoting apoptosis in targeted cells .
Study on Topoisomerase II Inhibition
In a recent study focusing on novel topoisomerase II inhibitors, compounds similar to this compound were tested for their ability to inhibit enzyme activity. The results indicated that these compounds could effectively poison Topo II at concentrations as low as 2.5 μM and exhibit catalytic inhibitory effects at higher concentrations (5–10 μM) . This dual mechanism suggests their potential utility in chemotherapy.
Evaluation of Antiproliferative Activity
Another investigation assessed the antiproliferative activity of triazolopyridazine derivatives against various human cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity with low IC50 values, underscoring the importance of structural modifications in enhancing biological activity .
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of functional groups essential for biological activity. The structural configuration imparts unique chemical properties such as increased lipophilicity and metabolic stability compared to related compounds .
Summary Table of Biological Activities
| Activity | Description | IC50 Values (μM) |
|---|---|---|
| Topoisomerase II Inhibition | Induces cell cycle arrest and apoptosis | 2.5 - 10 |
| Cytotoxicity | Significant effects on human cancer cell lines | 2.44 - 9.43 |
| Binding Affinity | Enhanced by trifluoromethyl group | - |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
